molecular formula C24H30K2O11S B13822011 1,3,5(10)-Estratriene-3,17beta-diol 3-glucuronide 17-sulfate

1,3,5(10)-Estratriene-3,17beta-diol 3-glucuronide 17-sulfate

Cat. No.: B13822011
M. Wt: 604.8 g/mol
InChI Key: WDWGAMFSMDHFCH-FDIJGZAJSA-L
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Description

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt: is a conjugated form of estradiol, a major estrogen in the body. This compound is formed by the conjugation of estradiol with glucuronic acid and sulfate, which enhances its water solubility and facilitates its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt involves the conjugation of estradiol with glucuronic acid and sulfate. This process is typically carried out using UDP-glucuronosyltransferase enzymes in the liver, which attach glucuronic acid to the C3 position of estradiol . The sulfate group is then added to the 17 position, resulting in the formation of the dipotassium salt .

Industrial Production Methods: : Industrial production of this compound involves similar enzymatic processes, often scaled up for higher yields. The reaction conditions are optimized to ensure maximum conversion of estradiol to its conjugated form, with careful control of temperature, pH, and enzyme concentrations .

Chemical Reactions Analysis

Types of Reactions: : Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt primarily undergoes hydrolysis reactions, where the glucuronide and sulfate groups are cleaved off, releasing free estradiol . It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions: : Hydrolysis reactions typically require acidic or enzymatic conditions to break the glucuronide and sulfate bonds. Common reagents include hydrochloric acid or specific glucuronidase and sulfatase enzymes .

Major Products Formed: : The primary product of hydrolysis is free estradiol, along with glucuronic acid and sulfate ions .

Mechanism of Action

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt exerts its effects by acting as a prodrug of estradiol. Upon hydrolysis, it releases free estradiol, which then binds to estrogen receptors in target tissues. This binding activates various signaling pathways, leading to the modulation of gene expression and physiological responses associated with estrogen .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include beta-Estradiol 17-(beta-D-glucuronide) and beta-Estradiol 3,17-disulfate .

Uniqueness: : Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is unique due to its dual conjugation with both glucuronic acid and sulfate, which enhances its water solubility and facilitates its excretion. This dual conjugation also reduces its hormonal activity compared to unconjugated estradiol, making it a valuable compound for studying estrogen metabolism and developing estrogen-based therapies .

Properties

Molecular Formula

C24H30K2O11S

Molecular Weight

604.8 g/mol

IUPAC Name

dipotassium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-17-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23?,24+;;/m1../s1

InChI Key

WDWGAMFSMDHFCH-FDIJGZAJSA-L

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[K+].[K+]

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[K+].[K+]

Origin of Product

United States

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